

Spectroscopic Profile of L-(+)-Threo-Chloramphenicol: A Technical Guide

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Compound of Interest

Compound Name: *L*-(+)-*Threo*-chloramphenicol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **L-(+)-Threo-chloramphenicol**, a broad-spectrum antibiotic. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for researchers and professionals in the field of drug development and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts for **L-(+)-Threo-chloramphenicol**.

^1H NMR Data

Table 1: ^1H NMR Chemical Shifts for **L-(+)-Threo-Chloramphenicol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.13	d	2H	Ar-H
7.51	d	2H	Ar-H
6.45	d	1H	NH
5.15	d	1H	CH-OH
4.20	m	1H	CH-NH
3.85	dd	1H	CH ₂ -OH
3.65	dd	1H	CH ₂ -OH
3.55	d	1H	CH-Cl ₂

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for L-(+)-Threo-Chloramphenicol

Chemical Shift (δ) ppm	Assignment
164.5	C=O (amide)
148.0	Ar-C (quaternary, attached to NO_2)
147.5	Ar-C (quaternary)
128.0	Ar-CH
123.5	Ar-CH
78.5	CH-OH
66.0	CH-Cl ₂
60.5	CH ₂ -OH
56.0	CH-NH

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, providing information about its functional groups. The IR spectrum of **L-(+)-Threo-chloramphenicol** exhibits characteristic absorption bands corresponding to its various structural features.

Table 3: Key IR Absorption Bands for **L-(+)-Threo-Chloramphenicol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3352 - 3246	Strong, Broad	O-H and N-H stretching
3081	Medium	Aromatic C-H stretching
1681	Strong	C=O stretching (amide I)
1559	Strong	C=C stretching (aromatic)
1521	Strong	NO ₂ asymmetric stretching
1518	Strong	N-H bending (amide II)
1351	Strong	NO ₂ symmetric stretching
662	Medium	C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. For **L-(+)-Threo-chloramphenicol**, a common ionization technique is electrospray ionization (ESI), often coupled with tandem mass spectrometry (MS/MS) for structural elucidation.

Table 4: Mass Spectrometry Data for **L-(+)-Threo-Chloramphenicol**

m/z (Mass-to-Charge Ratio)	Ion Type
321.0	[M-H] ⁻ (Precursor Ion)
257.0	Product Ion
194.0	Product Ion
176.0	Product Ion
152.0	Product Ion

Note: The fragmentation pattern can be influenced by the collision energy used in MS/MS experiments.

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may need to be optimized for individual experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for obtaining NMR spectra of **L-(+)-Threo-chloramphenicol** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **L-(+)-Threo-chloramphenicol** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The following protocol describes the acquisition of an FT-IR spectrum of **L-(+)-Threo-chloramphenicol** using the KBr pellet method:

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **L-(+)-Threo-chloramphenicol** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

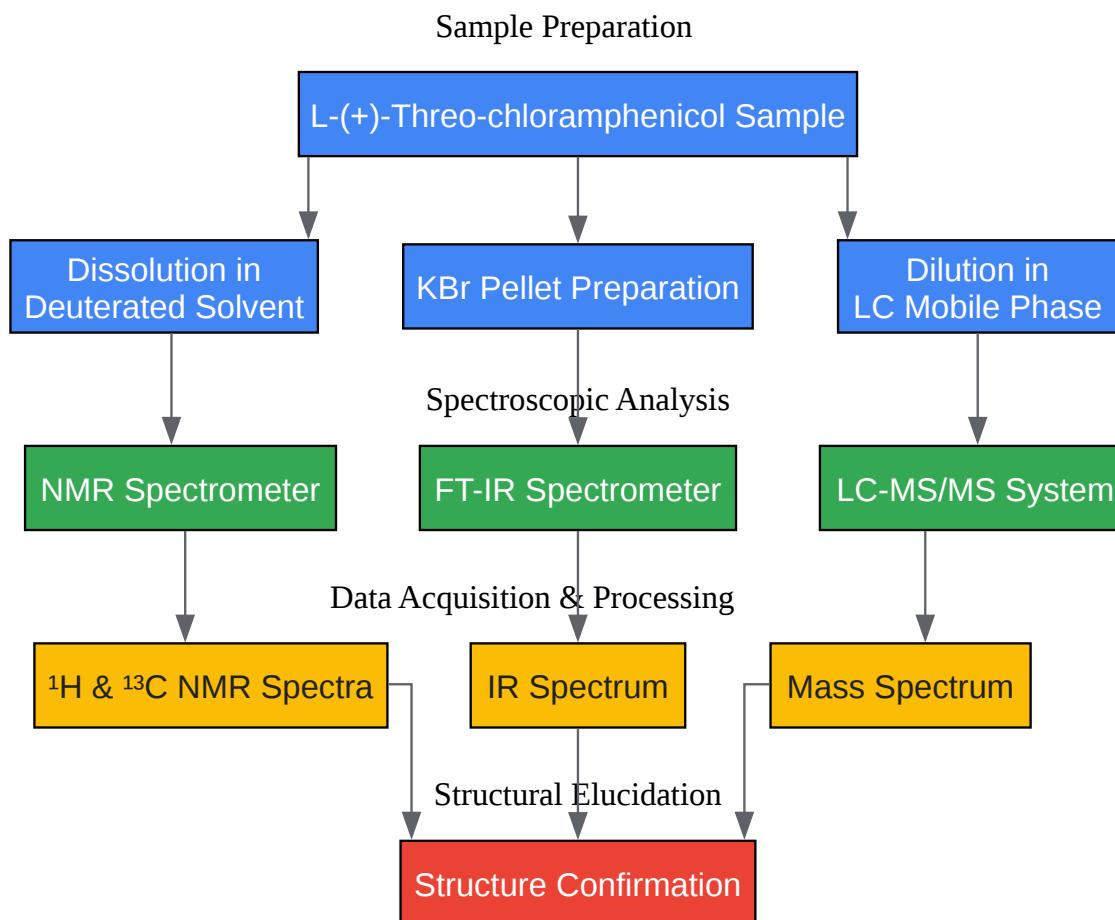
A general procedure for the analysis of **L-(+)-Threo-chloramphenicol** by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization is as follows:

- Sample Preparation: Prepare a dilute solution of **L-(+)-Threo-chloramphenicol** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent system compatible with the LC mobile phase (e.g., methanol/water or acetonitrile/water).

- Instrumentation: Employ a high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
- Liquid Chromatography:
 - Use a suitable reversed-phase column (e.g., C18).
 - Develop a gradient or isocratic elution method using a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of additive like formic acid or ammonium acetate to improve ionization.
- Mass Spectrometry:
 - Operate the ESI source in negative ion mode.
 - Optimize source parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature.
 - For MS/MS analysis, select the precursor ion (m/z 321 for $[\text{M}-\text{H}]^-$) in the first mass analyzer.
 - Induce fragmentation in the collision cell by applying an optimized collision energy.
 - Scan for the expected product ions in the second mass analyzer.
- Data Analysis: Analyze the resulting mass spectra to identify the precursor and product ions and to confirm the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **L-(+)-Threo-chloramphenicol**.

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Caption: General workflow for spectroscopic analysis.

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